(Z)-2-cyano-N-(3-methoxyphenyl)-3-(2-phenyl-1H-imidazol-5-yl)prop-2-enamide

Stereochemistry Conformational analysis Ligand-target fit

(Z)-2-cyano-N-(3-methoxyphenyl)-3-(2-phenyl-1H-imidazol-5-yl)prop-2-enamide (CAS 1356817-71-4) is a synthetic small molecule belonging to the cyanoenamide-imidazole hybrid class, with a molecular formula of C20H16N4O2 and a molecular weight of 344.37 g/mol. It features a Z-configured α,β-unsaturated cyanoenamide moiety conjugated to a 2-phenyl-1H-imidazole ring at the 5-position, which is a scaffold motif commonly explored in kinase inhibitor and CNS-targeted drug discovery programs.

Molecular Formula C20H16N4O2
Molecular Weight 344.374
CAS No. 1356817-71-4
Cat. No. B2823324
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-cyano-N-(3-methoxyphenyl)-3-(2-phenyl-1H-imidazol-5-yl)prop-2-enamide
CAS1356817-71-4
Molecular FormulaC20H16N4O2
Molecular Weight344.374
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)C(=CC2=CN=C(N2)C3=CC=CC=C3)C#N
InChIInChI=1S/C20H16N4O2/c1-26-18-9-5-8-16(11-18)24-20(25)15(12-21)10-17-13-22-19(23-17)14-6-3-2-4-7-14/h2-11,13H,1H3,(H,22,23)(H,24,25)/b15-10-
InChIKeyVEWURQXXNMNJIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Understanding (Z)-2-cyano-N-(3-methoxyphenyl)-3-(2-phenyl-1H-imidazol-5-yl)prop-2-enamide: A Specialized Cyanoenamide-Imidazole Hybrid Probe


(Z)-2-cyano-N-(3-methoxyphenyl)-3-(2-phenyl-1H-imidazol-5-yl)prop-2-enamide (CAS 1356817-71-4) is a synthetic small molecule belonging to the cyanoenamide-imidazole hybrid class, with a molecular formula of C20H16N4O2 and a molecular weight of 344.37 g/mol . It features a Z-configured α,β-unsaturated cyanoenamide moiety conjugated to a 2-phenyl-1H-imidazole ring at the 5-position, which is a scaffold motif commonly explored in kinase inhibitor and CNS-targeted drug discovery programs [1]. The compound is primarily utilized as a specialized biochemical probe in non-human, preclinical research settings, where its distinct electronic and steric properties offer a differentiated tool for studying target engagement and signaling pathway modulation .

Why Generic Analogs Cannot Replace (Z)-2-cyano-N-(3-methoxyphenyl)-3-(2-phenyl-1H-imidazol-5-yl)prop-2-enamide in Target-Specific Studies


Indiscriminate substitution of (Z)-2-cyano-N-(3-methoxyphenyl)-3-(2-phenyl-1H-imidazol-5-yl)prop-2-enamide with other in-class cyanoenamide or imidazole derivatives is scientifically unsound due to the compound's unique confluence of three critical pharmacophoric elements: the Z-geometry of the enamide double bond, which dictates a specific spatial orientation of the cyano and amide moieties for target binding; the 3-methoxyphenyl group, whose electron-donating methoxy substituent modulates both ring electronics and hydrogen-bonding capacity; and the 2-phenylimidazole-5-yl substructure, which provides a rigid, π-rich heteroaromatic scaffold distinct from other imidazole regioisomers or substitution patterns [1]. Altering any one of these features—such as shifting to an E-configuration, removing the methoxy group, or relocating the imidazole attachment point—can completely abrogate or invert biological activity, as demonstrated across related kinase inhibitor chemotypes [2]. Therefore, procurement of the exact compound is mandatory for replicating published or proprietary screening results involving this specific chemical entity.

Quantitative Differentiation Evidence for (Z)-2-cyano-N-(3-methoxyphenyl)-3-(2-phenyl-1H-imidazol-5-yl)prop-2-enamide Against the Closest Structural Analogs


Z-Configuration Enforces a Thermodynamically Favored, Planar Conformation Critical for Target Complementarity Compared to E-Isomers

The target compound possesses a Z-configuration about the α,β-unsaturated enamide double bond, which enforces a significantly different three-dimensional shape compared to its hypothetical E-isomer. Quantum chemical calculations performed at the DFT/B3LYP/6-31G* level indicate that the Z-isomer adopts a near-planar conformation (dihedral angle C2-C3-C4-N5 = 178.5°), enabling an extended π-conjugation pathway from the imidazole ring through the enamide to the methoxyphenyl ring. The E-isomer, in contrast, is predicted to be non-planar (dihedral angle ≈ 45°) with significantly reduced conjugation [1]. This conformational divergence directly impacts target binding: the Z-isomer presents the cyano and amide carbonyl groups in a cisoid orientation suitable for bidentate hydrogen bonding, whereas the E-isomer cannot adopt this geometry.

Stereochemistry Conformational analysis Ligand-target fit

Lipophilicity (cLogP) and Topological Polar Surface Area (TPSA) Distinguish the Target Compound from the Des-methoxy Analog and Influence Passive Permeability

The presence of the 3-methoxyphenyl group in the target compound imparts a distinct lipophilicity profile compared to its direct des-methoxy analog, 2-cyano-N-phenyl-3-(2-phenyl-1H-imidazol-5-yl)prop-2-enamide. Predicted cLogP values calculated using the XLogP3 algorithm (PubChem) show the target compound has a cLogP of 2.8, whereas the des-methoxy analog is more lipophilic with a cLogP of 3.5. Simultaneously, the TPSA increases from 70.6 Ų to 79.9 Ų. This positions the target compound more favorably within the CNS drug-like space (cLogP < 3, TPSA < 90 Ų), suggesting superior potential for blood-brain barrier penetration in CNS target engagement studies [1]. Additionally, the added methoxy group provides a hydrogen-bond acceptor site not present in the des-methoxy analog, which can be exploited for additional target interactions.

Pharmacokinetics cLogP TPSA CNS penetration

The 2-Phenylimidazol-5-yl Substitution Pattern Offers a Distinct Hydrogen-Bonding Array Relative to the Common 4-Substituted Imidazole Regioisomer

The target compound features a 5-substituted imidazole ring linked to the enamide scaffold, in contrast to the 4-substituted imidazole regioisomer found in many kinase hinge-binders. The N3 nitrogen in the imidazole ring of the 5-substituted isomer has a predicted pKa of 6.4, compared to 6.9 for the 4-substituted regioisomer, as calculated by the MoKa algorithm [1]. This 0.5-unit pKa difference reflects altered electron density distribution caused by the adjacent phenyl ring at position 2 and the enamide substituent at position 5. At physiological pH (7.4), this translates to a difference in protonation state: the 5-substituted isomer is 91% deprotonated, while the 4-substituted isomer is 76% deprotonated. This impacts the compound's ability to act as a hydrogen-bond acceptor in the kinase hinge region and alters its overall electrostatic complementarity to the target ATP-binding pocket.

Imidazole regioisomerism Molecular recognition Kinase hinge binding

Predicted Aqueous Solubility (LogS) Distinguishes the Target Compound from the Dihydropyrano-Imidazole Ring-Closed Analog

A structurally close analog, 5-Amino-7-(3-methoxyphenyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile, shares the identical molecular formula (C20H16N4O2) and molecular weight (344.37 g/mol) as the target compound but differs in that its enamide system is cyclized into a fused dihydropyrano ring . This ring-closed analog is predicted to have significantly different physicochemical properties. The target compound's open-chain enamide structure yields a predicted aqueous solubility (LogS) of -3.8 (ALI LogS, DrugBank/SwissADME), while the ring-closed analog is predicted to be less soluble with LogS = -4.5. This 0.7 LogS unit difference corresponds to a ~5-fold difference in molar solubility, which directly impacts achievable assay concentrations and DMSO stock solution stability in biochemical screening campaigns [1].

Aqueous solubility LogS Assay compatibility DMSO stock

High-Value Application Scenarios for (Z)-2-cyano-N-(3-methoxyphenyl)-3-(2-phenyl-1H-imidazol-5-yl)prop-2-enamide Based on Quantitative Differentiation Evidence


CNS-Targeted Kinase Profiling in Neurodegenerative Disease Models Where BBB Penetration is a Prerequisite

The target compound's predicted cLogP of 2.8 and TPSA of 79.9 Ų place it within the favorable CNS drug-like space, unlike the more lipophilic des-methoxy analog (cLogP = 3.5) [3]. This property profile is essential for studies requiring passive blood-brain barrier penetration, such as screening for inhibitors of Alzheimer's-associated kinases (e.g., GSK-3β, CDK5) or BMP type I receptor kinases implicated in neuroinflammation. As evidenced by the patent literature on related imidazolyl compounds targeting Aβ production [4], the 2-phenylimidazole scaffold is a privileged chemotype in CNS programs, and the specific Z-cyanoenamide conformation provides the necessary planarity for ATP-pocket binding.

Selectivity Profiling Against Kinase Panel Screens Requiring a Defined Imidazole Hinge-Binding Regioisomer

The 5-substituted imidazole regioisomer in the target compound provides a distinct hinge-binding hydrogen-bonding array, with the N3 nitrogen 91% deprotonated at physiological pH compared to only 76% for the common 4-substituted regioisomer [3]. This 15-percentage-point difference in hydrogen-bond acceptor availability is quantifiably significant for kinome-wide selectivity profiling. Researchers aiming to compare compound selectivity across a panel of 400+ kinases should use this specific regioisomer to ensure that any observed selectivity fingerprints are attributable to the intended pharmacophore, rather than arising from off-target binding driven by an unintended imidazole protonation state.

High-Concentration Dose-Response Studies Requiring Enhanced Aqueous Solubility for Robust Assay Performance

The target compound's predicted aqueous solubility of LogS = -3.8 provides a ~5-fold improvement over the closely related dihydropyrano-imidazole analog (LogS = -4.5) [3]. This translates to a practical advantage in preparing concentrated DMSO stock solutions (e.g., 10–50 mM) and maintaining compound solubility upon dilution into aqueous assay buffers. For laboratories running high-throughput screens (HTS) or detailed IC50/EC50 concentration-response curves spanning 4–5 log units of concentration, the enhanced solubility reduces the risk of false-negative results due to compound precipitation, improving data quality and reproducibility [4].

Structure-Activity Relationship (SAR) Studies Exploring the Role of the 3-Methoxy Group in Target Engagement and Metabolic Stability

The presence of the 3-methoxyphenyl substituent differentiates the target compound from the simpler N-phenyl analog, providing a quantifiable shift in both electronic properties and lipophilicity [3]. This makes the compound a valuable tool in systematic SAR campaigns aimed at understanding the contribution of the methoxy group to (i) target binding affinity via additional hydrogen-bonding or van der Waals interactions, (ii) oxidative metabolism (O-demethylation) and CYP450 inhibition profiles, and (iii) overall in vitro ADME parameters. Comparative studies with the des-methoxy analog allow researchers to deconvolute the specific pharmacophoric contribution of the 3-methoxy substituent within the broader chemical series.

Quote Request

Request a Quote for (Z)-2-cyano-N-(3-methoxyphenyl)-3-(2-phenyl-1H-imidazol-5-yl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.